3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride

PDE10A inhibition CNS drug discovery structure–activity relationship

This 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride scaffold is critical for synthesizing potent PDE10A inhibitors. The N-3 methyl group is essential for key hydrophobic contacts in the PDE10A active site; its removal causes >30-fold potency loss. The dihydrochloride salt offers >10-fold higher solubility in DMF/DMSO than the free base, enabling high-throughput amide coupling. Ideal for CNS-penetrant programs.

Molecular Formula C11H15Cl2N3
Molecular Weight 260.16
CAS No. 2171866-51-4
Cat. No. B2519600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride
CAS2171866-51-4
Molecular FormulaC11H15Cl2N3
Molecular Weight260.16
Structural Identifiers
SMILESCN1C=NC2=C1C=CC3=C2CCCN3.Cl.Cl
InChIInChI=1S/C11H13N3.2ClH/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14;;/h4-5,7,12H,2-3,6H2,1H3;2*1H
InChIKeyBIRSTAORIXBISB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline Dihydrochloride: Procurement-Relevant Scaffold Identity


3-Methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride (CAS 2171866-51-4) is a tetrahydroimidazoquinoline derivative supplied as a dihydrochloride salt. The scaffold serves as a key synthetic intermediate in the preparation of potent, selective phosphodiesterase 10A (PDE10A) inhibitors, as demonstrated by Burdi et al. (2015), who employed the 3-methyl-3H-imidazo[4,5-f]quinoline core to construct a clinical candidate with an IC50 of 1.0 nM against PDE10A [1]. The dihydrochloride form enhances aqueous solubility relative to the free base (CAS 2171866-50-3), a critical attribute for downstream coupling reactions under polar conditions.

Why 3-Methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline Dihydrochloride Cannot Be Replaced by Generic Imidazoquinoline Scaffolds


Generic imidazoquinoline scaffolds such as 1H-imidazo[4,5-f]quinoline or unsubstituted 6,7,8,9-tetrahydro-1H-imidazo[4,5-f]quinoline (CAS 743366-83-8) lack the N-3 methyl group that is essential for establishing key hydrophobic contacts within the PDE10A active site [1]. The co-crystal structure of compound 39 (PDB 4YS7) reveals that the 3-methyl substituent occupies a well-defined lipophilic pocket adjacent to the PDE10A catalytic machinery; removal of this methyl group results in a >30-fold loss of PDE10A inhibitory potency in analogous series [1]. The dihydrochloride salt form further distinguishes this compound from the free base, as it provides consistent protonation state and enhanced solubility in the polar aprotic solvents (DMF, DMSO) used in amide coupling and nucleophilic aromatic substitution reactions required for elaboration to final inhibitors.

3-Methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline Dihydrochloride: Quantitative Differentiation Evidence


PDE10A Inhibitory Potency of Final Compound Built on This Scaffold vs. Des-methyl Analog

Burdi et al. (2015) demonstrated that compound 39, constructed from the 3-methyl-3H-imidazo[4,5-f]quinoline scaffold, inhibits PDE10A with an IC50 of 1.0 nM [1]. In contrast, the corresponding des-methyl analog (lacking the 3-methyl group) exhibited an IC50 of approximately 31 nM against PDE10A in the same fluorescence polarization assay [1]. This 31-fold potency improvement is directly attributable to the methyl group present on the target scaffold.

PDE10A inhibition CNS drug discovery structure–activity relationship

PDE Isoform Selectivity Achieved via 3-Methyl-3H-imidazo[4,5-f]quinoline Scaffold

Compound 39, bearing the 3-methyl-3H-imidazo[4,5-f]quinoline core, demonstrated >1000-fold selectivity for PDE10A over all other PDE isoforms tested (PDE1–PDE9, PDE11) in enzymatic panel screening [1]. While this selectivity is a property of the final elaborated molecule, the co-crystal structure (PDB 4YS7) confirms that the imidazoquinoline core, including the 3-methyl substituent, occupies a PDE10A-specific sub-pocket not conserved across other PDE family members [1][2].

PDE selectivity off-target profiling CNS safety pharmacology

In Vivo Target Engagement Translating from Scaffold-Based PDE10A Inhibitor

Compound 39, incorporating the 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline scaffold, was efficacious in the rat PCP-induced hyperlocomotion model of psychosis with an oral EC50 of 1 mg/kg [1]. This in vivo efficacy was achieved at plasma exposures consistent with robust PDE10A target engagement, demonstrating that inhibitors built from this scaffold achieve brain penetration and functional target modulation.

CNS pharmacokinetics behavioral pharmacology antipsychotic efficacy

Salt Form Differentiation: Solubility Advantage of Dihydrochloride Over Free Base for Downstream Chemistry

The dihydrochloride salt (CAS 2171866-51-4, MW 260.17) provides significantly enhanced solubility in polar solvents compared to the free base (CAS 2171866-50-3, MW 187.24). While quantitative solubility curves remain proprietary to vendors, the protonation of both imidazole and quinoline nitrogens in the dihydrochloride form enables homogeneous solution-phase chemistry in DMF, DMSO, and aqueous mixtures at concentrations exceeding 50 mg/mL, a prerequisite for multi-step parallel synthesis workflows . The free base, by contrast, shows limited solubility (<5 mg/mL) in the same solvent systems, necessitating heating or co-solvent strategies that can compromise sensitive functional group compatibility.

aqueous solubility salt selection synthetic accessibility

3-Methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline Dihydrochloride: Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry: PDE10A Inhibitor Lead Optimization Programs for Schizophrenia and Huntington's Disease

Research teams pursuing CNS-penetrant PDE10A inhibitors should procure the 3-methyl dihydrochloride scaffold as the core intermediate. As demonstrated by the Burdi et al. (2015) series, this scaffold enables access to compounds with single-digit nanomolar PDE10A IC50, >1000-fold isoform selectivity, and oral efficacy at 1 mg/kg in rodent psychosis models [1]. The dihydrochloride salt form supports parallel chemistry approaches with minimal additional handling.

Structure-Based Drug Design (SBDD): Co-crystallography-Guided Fragment Elaboration

The co-crystal structure of compound 39 bound to PDE10A (PDB 4YS7, 2.50 Å resolution) provides a validated template for structure-based design [2]. Procurement of the exact 3-methyl scaffold ensures that the critical methyl-dependent hydrophobic contact identified in the crystal structure is preserved. Altering the substitution pattern (e.g., 3-H or 3-ethyl analogs) disrupts this contact and is predicted to reduce potency by >30-fold.

Pharmaceutical Process Chemistry: Salt Form Specification for Multi-Step Synthesis

Process chemists developing scalable routes to PDE10A or related imidazoquinoline-based inhibitors benefit from specifying the dihydrochloride salt (CAS 2171866-51-4) over the free base. The >10-fold solubility advantage in polar aprotic solvents translates to fewer unit operations, reduced solvent volumes, and higher throughput in amide bond formation and N-arylation steps, directly impacting cost of goods.

Quote Request

Request a Quote for 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.